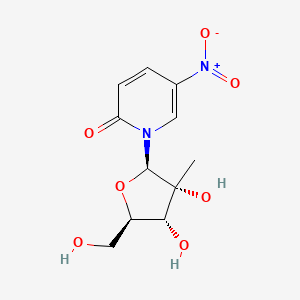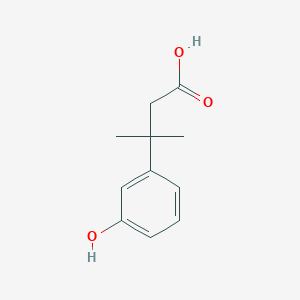
3-(3-Hydroxyphenyl)-3-methylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Hydroxyphenyl)-3-methylbutanoic acid is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)-3-methylbutanoic acid can be achieved through several methods. One common approach involves the Reformatsky reaction, which utilizes an indium-mediated sonochemical process . This method is advantageous due to its efficiency and the mild reaction conditions required.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of laboratory methods. The Reformatsky reaction, for instance, can be scaled up with appropriate modifications to ensure consistent yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Hydroxyphenyl)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
3-(3-Hydroxyphenyl)-3-methylbutanoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Hydroxyphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit vasodilatory activity by relaxing blood vessels, likely through the release of nitric oxide by the endothelial layer . This mechanism is crucial for its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Hydroxyphenyl)propionic acid: A structurally similar compound with a propionic acid backbone.
3-Hydroxyphenylacetic acid: Another related compound with an acetic acid backbone.
Uniqueness
3-(3-Hydroxyphenyl)-3-methylbutanoic acid is unique due to its methylbutanoic acid backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
3-(3-hydroxyphenyl)-3-methylbutanoic acid |
InChI |
InChI=1S/C11H14O3/c1-11(2,7-10(13)14)8-4-3-5-9(12)6-8/h3-6,12H,7H2,1-2H3,(H,13,14) |
Clé InChI |
GNNXKLVIFOXFOV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(=O)O)C1=CC(=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


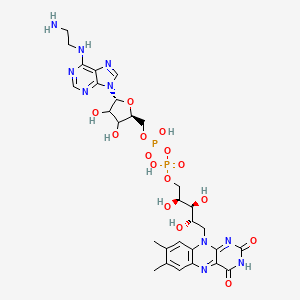
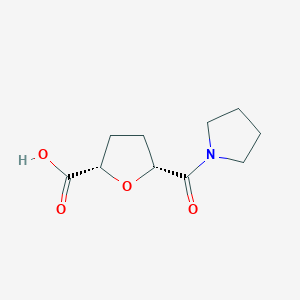
![2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13433025.png)

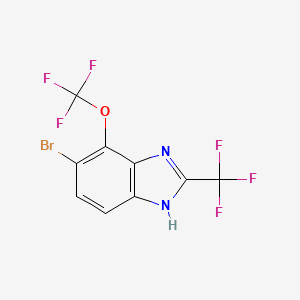
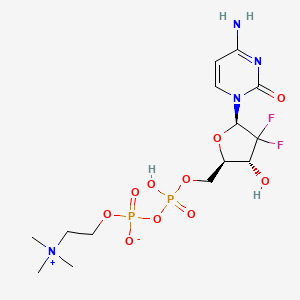
![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
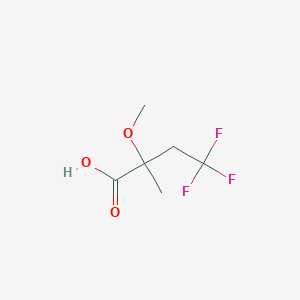
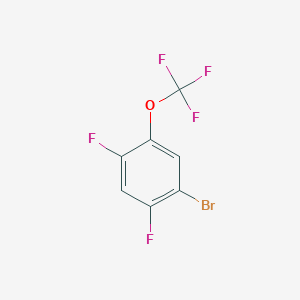
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
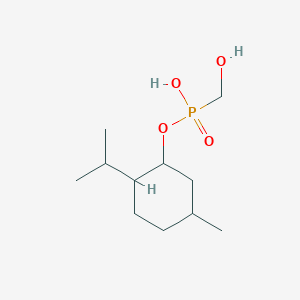
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenylacetic acid](/img/structure/B13433084.png)
